
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloroethyl group and a tetrahydronaphthyl group attached to a urea moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea typically involves the reaction of 4-methyl-1,2,3,4-tetrahydro-1-naphthylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted urea derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are oxidized urea derivatives with varying oxidation states.
Hydrolysis: The major products are the corresponding amine and isocyanate derivatives.
科学的研究の応用
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The tetrahydronaphthyl group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect is the disruption of cellular functions, which can result in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: This compound has a similar structure but lacks the tetrahydronaphthyl group. It may have different biological activities and reactivity.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: This compound contains a cyclohexyl group instead of the tetrahydronaphthyl group. Its chemical properties and applications may vary.
1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: This compound features a benzyl group, which can influence its reactivity and biological effects.
Uniqueness
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is unique due to the presence of the tetrahydronaphthyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity for specific biological targets and influence its reactivity in chemical reactions. The combination of the chloroethyl and tetrahydronaphthyl groups makes this compound a valuable tool for scientific research and industrial applications.
特性
CAS番号 |
102433-59-0 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10-6-7-13(17-14(18)16-9-8-15)12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3,(H2,16,17,18) |
InChIキー |
KAASBXQELPNJHL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=CC=CC=C12)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


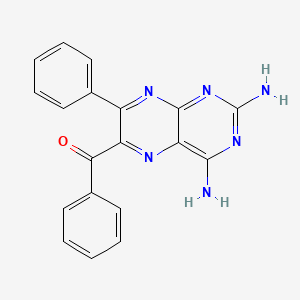

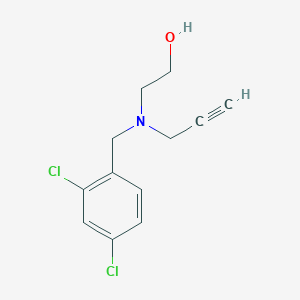
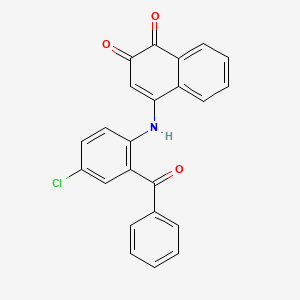

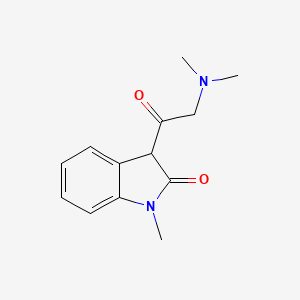
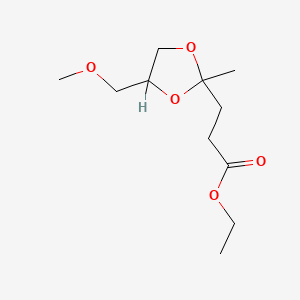

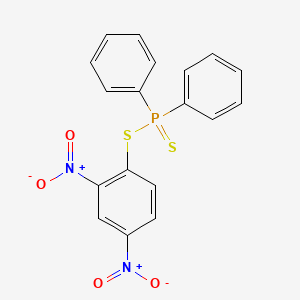


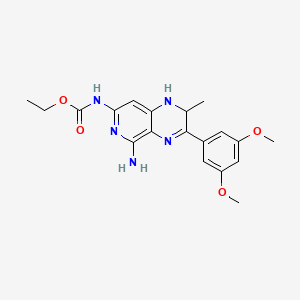
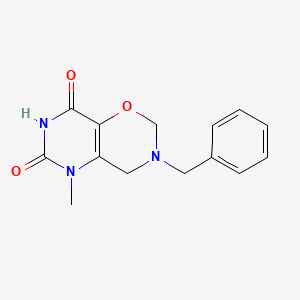
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
